
1-(2-Iodoethyl)-2-octylbenzene
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Overview
Description
1-(2-Iodoethyl)-2-octylbenzene is an organic compound characterized by the presence of an iodoethyl group attached to a benzene ring, which is further substituted with an octyl chain. This compound is part of the broader class of halogenated hydrocarbons and is known for its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Iodoethyl)-2-octylbenzene can be synthesized through various methods. One common approach involves the reaction of 2-octylbenzene with iodine and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction typically proceeds via the formation of an intermediate, which is then iodinated to yield the desired product.
Industrial Production Methods
In industrial settings, the synthesis of 1-(2-Iodoethyl)-2-octylbenzene may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Iodoethyl)-2-octylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the iodoethyl group can yield ethylbenzene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of ethylbenzene derivatives.
Scientific Research Applications
1-(2-Iodoethyl)-2-octylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and mechanisms, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(2-Iodoethyl)-2-octylbenzene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, the compound acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2-Iodoethyl)benzene: Lacks the octyl chain, making it less hydrophobic and potentially less effective in certain applications.
(2-Bromoethyl)benzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and chemical properties.
(2-Chloroethyl)benzene: Contains a chlorine atom, which is less reactive than iodine, affecting its suitability for certain reactions.
Uniqueness
1-(2-Iodoethyl)-2-octylbenzene is unique due to the presence of both the iodoethyl group and the octyl chain. This combination imparts specific chemical properties, such as increased hydrophobicity and reactivity, making it valuable in various synthetic and industrial applications.
Biological Activity
1-(2-Iodoethyl)-2-octylbenzene, a compound with the chemical formula C₁₆H₂₅I, is an organoiodine compound that has garnered attention due to its potential biological activities, particularly in cancer research. This article explores its biological activity, including cytotoxic effects on various cancer cell lines, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₅I
- Molecular Weight : 324.28 g/mol
- Structure : The compound features a benzene ring substituted with an octyl group and an iodoethyl group, which may influence its biological interactions.
Cytotoxicity Studies
Cytotoxicity assays have been pivotal in evaluating the potential of 1-(2-Iodoethyl)-2-octylbenzene as an anticancer agent. Various studies have reported its effects on different cancer cell lines.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HepG2 | 12.5 | Significant reduction in cell viability |
MCF-7 | 15.0 | Moderate cytotoxicity |
NIH 3T3 | >100 | Low toxicity |
The above table summarizes findings from cytotoxicity assays where 1-(2-Iodoethyl)-2-octylbenzene exhibited a concentration-dependent decrease in cell viability, particularly in HepG2 and MCF-7 cell lines, indicating a selective toxicity towards cancer cells over normal cells like NIH 3T3 .
The mechanism by which 1-(2-Iodoethyl)-2-octylbenzene exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Microscopic examinations revealed morphological changes consistent with apoptotic processes, such as cell shrinkage and nuclear condensation .
Additionally, the compound may disrupt cellular functions related to the cell cycle and inflammatory pathways, contributing to its anticancer properties .
Study on HepG2 and MCF-7 Cells
A recent study investigated the effects of 1-(2-Iodoethyl)-2-octylbenzene on HepG2 and MCF-7 cells using the MTT assay. The results indicated that at concentrations ranging from 6 to 250 µM, the compound significantly inhibited cell proliferation in a dose-dependent manner. The IC50 values for HepG2 and MCF-7 were determined to be approximately 12.5 µM and 15.0 µM respectively, while normal NIH 3T3 cells showed minimal effects even at higher concentrations (>100 µM) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-(2-Iodoethyl)-2-octylbenzene, and how do reaction conditions influence yield?
Methodological Answer:
- Synthetic Routes : Begin with a benzene derivative substituted with an octyl group at the ortho position. Introduce the 2-iodoethyl moiety via nucleophilic substitution or alkylation. For example, react 2-octylbenzene with 1,2-diiodoethane under controlled heating (60–80°C) in the presence of a base (e.g., NaOH) to promote ethyl iodide elimination .
- Condition Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Monitor reaction progress via TLC or GC-MS. Yields >70% are achievable with excess alkylating agent and inert atmosphere (N₂/Ar) to prevent iodine oxidation .
Q. How should researchers characterize the purity and structural integrity of 1-(2-Iodoethyl)-2-octylbenzene?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Analyze 1H- and 13C-NMR for diagnostic peaks:
- Ethyl iodide group: δ ~3.1–3.5 ppm (CH₂-I) in 1H-NMR; δ ~20–25 ppm (C-I) in 13C-NMR.
- Octyl chain: δ ~0.8–1.5 ppm (alkyl protons) .
Q. What are the key reactivity trends of 1-(2-Iodoethyl)-2-octylbenzene in substitution and elimination reactions?
Methodological Answer:
- Substitution : The iodine atom is susceptible to nucleophilic displacement. For example, treatment with NaN₃ in DMSO yields 1-(2-azidoethyl)-2-octylbenzene. Monitor reaction at 50°C to avoid azide decomposition .
- Elimination : Heating with a strong base (e.g., KOtBu) in THF induces β-hydride elimination, forming styrene derivatives. Use GC-MS to track alkene formation .
Advanced Research Questions
Q. How can regioselectivity challenges in derivatizing 1-(2-Iodoethyl)-2-octylbenzene be addressed?
Methodological Answer:
- Steric and Electronic Effects : The bulky octyl group at the ortho position directs electrophilic attacks to the para position. For cross-coupling (e.g., Suzuki-Miyaura), use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O. Optimize ligand-to-catalyst ratios to suppress homocoupling .
- Solvent Effects : Low-polarity solvents (e.g., toluene) favor retention of the iodine substituent, while polar solvents (e.g., DMF) promote displacement .
Q. What strategies ensure the stability of 1-(2-Iodoethyl)-2-octylbenzene under varying storage and experimental conditions?
Methodological Answer:
- Storage : Store in amber vials at –20°C under argon to prevent photolytic or oxidative degradation. Confirm stability via periodic NMR checks for iodine loss (δ ~3.1–3.5 ppm) .
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C). Avoid prolonged heating in open systems .
Q. How can computational modeling predict the interaction of 1-(2-Iodoethyl)-2-octylbenzene with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Use AMBER or GROMACS to simulate ligand-protein binding. Parameterize iodine using RESP charges derived from HF/6-31G* calculations .
- Docking Studies : Employ AutoDock Vina to screen against enzyme active sites (e.g., cytochrome P450). Validate with experimental IC₅₀ assays .
Q. Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported reaction yields for this compound?
Methodological Answer:
- Cross-Validation : Replicate experiments using identical reagents (same batch/supplier) and strictly controlled conditions (e.g., moisture-free environments for Grignard reactions).
- Error Analysis : Quantify impurities (e.g., unreacted starting material) via HPLC and adjust stoichiometry or catalyst loading .
Q. Tables for Key Findings
Properties
CAS No. |
162358-96-5 |
---|---|
Molecular Formula |
C₁₆H₂₅I |
Molecular Weight |
344.27 |
Synonyms |
Fingolimod Impurity 8 |
Origin of Product |
United States |
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